molecular formula C19H14ClNO B299898 N-[1,1'-biphenyl]-3-yl-4-chlorobenzamide

N-[1,1'-biphenyl]-3-yl-4-chlorobenzamide

Cat. No.: B299898
M. Wt: 307.8 g/mol
InChI Key: XYTSFEVYUQJBOL-UHFFFAOYSA-N
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Description

N-[1,1'-Biphenyl]-3-yl-4-chlorobenzamide is a benzamide derivative characterized by a biphenyl moiety substituted at the 3-position and a 4-chlorobenzoyl group. The biphenyl group enhances molecular rigidity and π-π stacking interactions, while the 4-chloro substituent may influence electronic properties and binding affinity to biological targets.

Properties

Molecular Formula

C19H14ClNO

Molecular Weight

307.8 g/mol

IUPAC Name

4-chloro-N-(3-phenylphenyl)benzamide

InChI

InChI=1S/C19H14ClNO/c20-17-11-9-15(10-12-17)19(22)21-18-8-4-7-16(13-18)14-5-2-1-3-6-14/h1-13H,(H,21,22)

InChI Key

XYTSFEVYUQJBOL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogues include:

  • N-(3-Chlorophenethyl)-4-nitrobenzamide (): Features a 4-nitrobenzoyl group and a 3-chlorophenethylamine moiety.
  • N-(2,2-Diphenylethyl)-4-nitrobenzamide : Includes a diphenylethyl group, altering steric bulk compared to biphenyl.
Property N-[1,1'-Biphenyl]-3-yl-4-chlorobenzamide N-(3-Chlorophenethyl)-4-nitrobenzamide N-(2,2-Diphenylethyl)-4-nitrobenzamide
Molecular Formula C₁₉H₁₄ClNO C₁₅H₁₃ClN₂O₃ C₂₁H₁₈N₂O₃
Key Substituents 4-Cl, biphenyl 4-NO₂, 3-Cl-phenethyl 4-NO₂, diphenylethyl
Electronic Effects Electron-withdrawing (Cl) Strong electron-withdrawing (NO₂) Moderate π-conjugation (NO₂)
Biological Activity Hypothetical enzyme inhibition Antimicrobial (inferred from class) Unreported

Key Observations :

  • Pharmacological Potential: Nitro-substituted benzamides (e.g., ) often exhibit antimicrobial activity due to nitro group redox reactivity, whereas chloro-substituted derivatives may prioritize enzyme inhibition or receptor modulation .
Crystallographic and Computational Studies

Computational modeling (e.g., DFT) could predict its binding modes relative to nitrobenzamide derivatives, emphasizing the role of the biphenyl group in π-stacking with aromatic residues in enzyme active sites.

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